molecular formula C11H15N3O3S2 B2632244 Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate CAS No. 875019-91-3

Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate

Cat. No.: B2632244
CAS No.: 875019-91-3
M. Wt: 301.38
InChI Key: WBECVCQCYVIFFO-UHFFFAOYSA-N
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Description

Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate is a complex chemical compound with diverse applications. It is widely used in scientific research due to its unique properties, such as its ability to act as a catalyst in organic synthesis and its potential as a therapeutic agent in drug development.

Scientific Research Applications

Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate has numerous applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety and hazards associated with Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate are not provided in the search results. For safety data, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate typically involves the reaction of a thiazole derivative with a butanoate ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate
  • Methyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate
  • Butyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate

Uniqueness

Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl, methyl, and butyl counterparts. This uniqueness makes it particularly valuable in certain applications where these properties are critical.

Properties

IUPAC Name

propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c1-2-6-17-9(16)4-3-8(15)13-10(18)14-11-12-5-7-19-11/h5,7H,2-4,6H2,1H3,(H2,12,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBECVCQCYVIFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCC(=O)NC(=S)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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